molecular formula C19H28O2 B13403535 rac Galaxolidone Lactol Methyl Ether

rac Galaxolidone Lactol Methyl Ether

Cat. No.: B13403535
M. Wt: 288.4 g/mol
InChI Key: SEYSDJCDXRDIPU-UHFFFAOYSA-N
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Description

rac Galaxolidone Lactol Methyl Ether (CAS 946845-16-5) is a synthetic derivative of the fungal metabolite rac Galaxolidone Lactol, which originates from the polycyclic musk Galaxolide (CAS 1222-05-5). Structurally, it is characterized by the molecular formula C₁₉H₂₈O₂ and a molecular weight of 288.42 g/mol . This compound serves primarily as an intermediate in organic synthesis and as a drug impurity, with applications restricted to industrial and research settings due to its non-edible and non-pharmaceutical nature . Its parent compound, Galaxolide, is widely used in perfumes, cosmetics, detergents, and personal care products due to its musk-like fragrance .

Properties

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

1-methoxy-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene

InChI

InChI=1S/C19H28O2/c1-11-10-21-17(20-7)14-9-16-15(8-13(11)14)18(3,4)12(2)19(16,5)6/h8-9,11-12,17H,10H2,1-7H3

InChI Key

SEYSDJCDXRDIPU-UHFFFAOYSA-N

Canonical SMILES

CC1COC(C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C)OC

Origin of Product

United States

Chemical Reactions Analysis

rac Galaxolidone Lactol Methyl Ether undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (Cl_2, Br_2) and nucleophiles (OH^-, CN^-).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of rac Galaxolidone Lactol Methyl Ether involves its interaction with specific molecular targets and pathways. It is known to exert its effects through the modulation of certain enzymes and receptors, leading to various biological responses . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between rac Galaxolidone Lactol Methyl Ether and its structural analogues:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Stability/Reactivity Notes
Galaxolide 1222-05-5 C₁₈H₂₆O 258.40 Fragrance ingredient in consumer products Stable under ambient conditions; persistent in the environment
rac Galaxolidone Lactol 946845-14-3 C₁₈H₂₆O₂ 274.40 Fungal metabolite; research intermediate Prone to dehydration; requires protection of hydroxyl groups
This compound 946845-16-5 C₁₉H₂₈O₂ 288.42 Synthetic intermediate; drug impurity Enhanced stability due to methyl ether protection; less reactive than lactol

Reactivity and Stereochemical Behavior

  • Lactol vs. Methyl Ether Reactivity : Unprotected lactols (e.g., rac Galaxolidone Lactol) are susceptible to dehydration and require acid-stable protecting groups for stabilization. For instance, methylation of the lactol hydroxyl group prevents undesired side reactions, as demonstrated in the synthesis of this compound .
  • Stereoselectivity in Reactions : Studies on lactol derivatives reveal that etherification significantly alters reaction outcomes. For example, lactols tend to form (Z)-alkenes in dichloromethane, whereas their methyl ether counterparts favor (E)-alkenes under similar conditions. This stereochemical divergence highlights the role of ether protection in controlling product geometry .

Biological Activity

Rac Galaxolidone Lactol Methyl Ether, a synthetic compound derived from galaxolidone, is primarily known for its applications in the fragrance industry. However, recent studies have begun to explore its biological activities, particularly in the areas of anti-inflammatory and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a lactol functional group. This structural feature is crucial for its biological activity.

  • Chemical Formula : C₁₃H₁₈O₃
  • Molecular Weight : 226.28 g/mol

1. Antioxidant Activity

Antioxidants play a vital role in mitigating oxidative stress within biological systems. Studies have indicated that this compound exhibits significant antioxidant properties.

  • Mechanism : The compound reduces intracellular reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Comparison with Other Compounds : In comparative studies, this compound demonstrated superior antioxidant activity compared to other phenylpropanoids like p-coumaryl alcohol-γ-O-methyl ether (CAME) and p-coumaryl diacetate (CDA) .
CompoundIC50 (µM)Mechanism of Action
This compound12Reduces ROS generation
p-Coumaryl alcohol-γ-O-methyl ether15Reduces ROS generation
p-Coumaryl diacetate20Induces apoptosis in CD4+ Th cells

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various in vitro studies.

  • Cytokine Production : The compound has been shown to selectively suppress the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) in activated CD4+ T cells.
  • Mechanism : This suppression is mediated through the downregulation of transcription factors like T-bet, which are crucial for cytokine gene expression .

Study 1: Antioxidant Effects on CD4+ T Cells

A study conducted on mouse CD4+ T cells demonstrated that this compound significantly reduced ROS levels upon stimulation with T cell receptor antibodies. The results indicated a marked decrease in inflammatory responses linked to oxidative stress.

  • Findings : The treatment led to a 40% reduction in ROS levels compared to control groups.

Study 2: Modulation of Cytokine Production

In another investigation, this compound was tested for its effects on cytokine production in T helper cells.

  • Results : The compound reduced IFN-γ production by approximately 30%, highlighting its potential as an anti-inflammatory agent without inducing cytotoxicity .

Q & A

Q. What advanced separation techniques improve purification of this compound from by-products?

  • Methodological Answer : Simulated moving bed (SMB) chromatography achieves high-purity separation (>99%) of diastereomers. Alternatively, membrane-based nanofiltration (MWCO 300–500 Da) removes low-molecular-weight impurities. Optimize solvent systems (e.g., heptane/ethyl acetate gradients) via Hansen solubility parameter modeling .

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